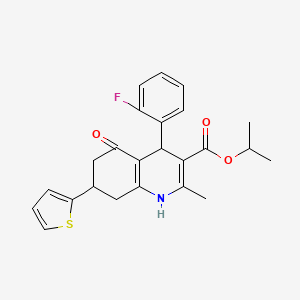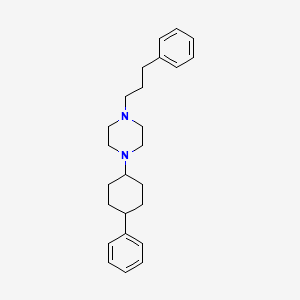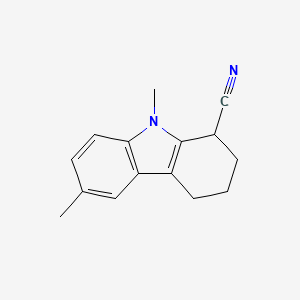
Propan-2-yl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2-fluorofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo es un compuesto orgánico complejo que pertenece a la clase de las hexahidroquinolinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo fluorofenil, un anillo de tiofeno y un núcleo de hexahidroquinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(2-fluorofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo generalmente implica reacciones orgánicas de varios pasos. Un método común involucra la reacción de Hantzsch, que es una reacción de múltiples componentes que combina un aldehído, un éster β-ceto y una amina en presencia de un catalizador. Las condiciones de reacción a menudo incluyen reflujo en etanol u otro solvente adecuado, con la adición de una base como piperidina para facilitar la reacción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y equipos de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(2-fluorofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados de dihidroquinolina.
Sustitución: Los grupos fluorofenil y tiofeno pueden participar en reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se emplean reactivos como los halógenos (p. ej., bromo) y los nucleófilos (p. ej., aminas) en condiciones apropiadas.
Productos principales
Los productos principales que se forman a partir de estas reacciones incluyen varios derivados sustituidos de quinolina y dihidroquinolina, que pueden tener diferentes grupos funcionales unidos a la estructura central.
Aplicaciones Científicas De Investigación
El 4-(2-fluorofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia por su potencial como farmacóforo en el desarrollo de nuevos medicamentos, particularmente por sus propiedades antiinflamatorias y anticancerígenas.
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para su uso en materiales electrónicos orgánicos, como diodos orgánicos emisores de luz (OLED) y células solares orgánicas.
Investigación biológica: Se utiliza en estudios para comprender sus interacciones con macromoléculas biológicas y su potencial como compuesto bioactivo.
Mecanismo De Acción
El mecanismo de acción del 4-(2-fluorofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas cinasas involucradas en las vías de señalización celular, lo que lleva a efectos antiinflamatorios o anticancerígenos. Las vías y los objetivos moleculares exactos pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(2-clorofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo
- 4-(2-bromofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo
Singularidad
El 4-(2-fluorofenil)-2-metil-5-oxo-7-(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo es único debido a la presencia del grupo fluorofenil, que puede mejorar su actividad biológica y estabilidad en comparación con sus análogos cloro y bromo. El átomo de flúor puede influir en las propiedades electrónicas del compuesto, convirtiéndolo en un candidato valioso para diversas aplicaciones en las ciencias medicinales y de los materiales.
Propiedades
Fórmula molecular |
C24H24FNO3S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
propan-2-yl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H24FNO3S/c1-13(2)29-24(28)21-14(3)26-18-11-15(20-9-6-10-30-20)12-19(27)23(18)22(21)16-7-4-5-8-17(16)25/h4-10,13,15,22,26H,11-12H2,1-3H3 |
Clave InChI |
ITXHUVWRPATFIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4F)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan](/img/structure/B11641028.png)
![4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile](/img/structure/B11641029.png)

![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641059.png)
ammonio}propane-1-sulfonate](/img/structure/B11641064.png)
![N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide](/img/structure/B11641070.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641072.png)

![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11641080.png)
![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641082.png)
![6-[(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11641087.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641095.png)
